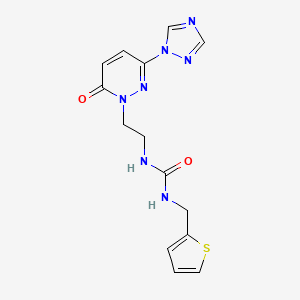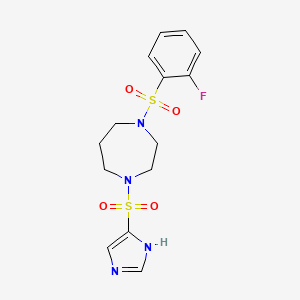
1-((1H-imidazol-4-yl)sulfonyl)-4-((2-fluorophenyl)sulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-((1H-imidazol-4-yl)sulfonyl)-4-((2-fluorophenyl)sulfonyl)-1,4-diazepane” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, and a diazepane ring, which is a seven-membered ring with two nitrogen atoms. Both of these rings are substituted with sulfonyl groups, which are sulfur atoms double-bonded to two oxygen atoms and single-bonded to another carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and diazepane rings would likely contribute to the rigidity of the molecule, while the sulfonyl groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, imidazoles are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as N-alkylation, N-acylation, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact structure, the presence of any chiral centers, and its degree of ionization at physiological pH .Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O4S2/c15-12-4-1-2-5-13(12)24(20,21)18-6-3-7-19(9-8-18)25(22,23)14-10-16-11-17-14/h1-2,4-5,10-11H,3,6-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQWYIXQXBSXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1H-imidazol-4-yl)sulfonyl)-4-((2-fluorophenyl)sulfonyl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


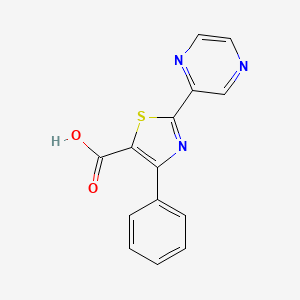

![N-({4-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2950101.png)
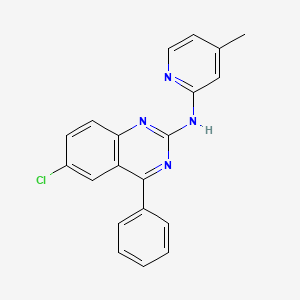
![5-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2950108.png)
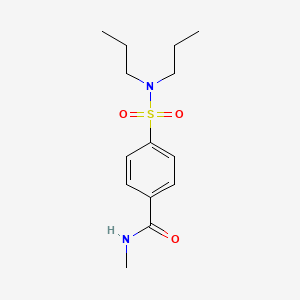
![N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2950112.png)
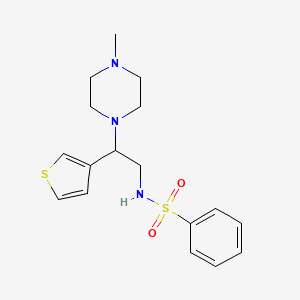
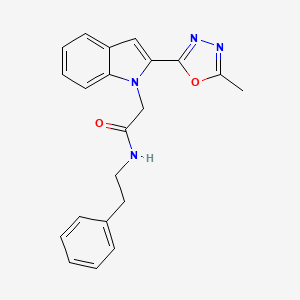

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-propyl-1H-pyrrole-2-sulfonamide](/img/structure/B2950117.png)

